molecular formula C14H10O2S B373766 4-Hydroxydibenzo[b,E]thiepin-11(6H)-one

4-Hydroxydibenzo[b,E]thiepin-11(6H)-one

Cat. No.: B373766
M. Wt: 242.29g/mol
InChI Key: MRJREHIWHXNYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Significance of Dibenzo[b,e]thiepinone Systems in Organic Chemistry

The core structure of dibenzo[b,e]thiepin-11(6H)-one consists of a dibenzothiepine nucleus with a ketone at the 11-position and a methylene (B1212753) group at the 6-position. The seven-membered thiepin ring typically adopts a distorted boat conformation. researchgate.netnih.gov This non-planar structure is a key feature, influencing the molecule's interaction with biological receptors. The general structure of the dibenzothiazepine scaffold is noted for its "butterfly" conformation, which can lead to unique binding modes with receptors. nih.gov

The significance of the dibenzo[b,e]thiepinone scaffold lies in its versatility as a synthetic intermediate for a range of biologically active compounds. researchgate.netnih.gov Its derivatives have been explored for various therapeutic applications, underscoring the importance of this structural motif in medicinal chemistry.

Historical Context and Evolution of Research on Dibenzo[b,e]thiepinone Derivatives

Research into dibenzo[b,e]thiepinone and its derivatives has a history rooted in the development of psychoactive drugs. A prominent example is the use of Dibenzo[b,e]thiepin-11(6H)-one as a key intermediate in the synthesis of Dosulepin (also known as Dothiepin), a tricyclic antidepressant. researchgate.netnih.gov Dosulepin functions by inhibiting the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the brain. researchgate.net

Beyond its role in antidepressant synthesis, the dibenzo[b,e]thiepinone scaffold has been modified to explore other biological activities. For instance, derivatives of dibenzo[b,e]thiepin-5,5-dioxide have been investigated for their potential antihistaminic and antiallergenic properties. researchgate.netnih.gov Furthermore, aminoalkylation of this scaffold has yielded compounds with neurotropic and psychotropic activities. researchgate.netnih.gov The inherent chiroptical properties of certain dibenzo[c,e]thiepine derivatives have also been a subject of study since the mid-20th century. researchgate.net

A study published in 2010 detailed the crystal structure of Dibenzo[b,e]thiepin-11(6H)-one, confirming the distorted boat conformation of the seven-membered thiepin ring with a dihedral angle of 56.5 (1)° between the two benzene (B151609) rings. researchgate.netnih.gov

Rationale for Focused Academic Investigation of 4-Hydroxydibenzo[b,e]thiepin-11(6H)-one

Despite the extensive research into the dibenzo[b,e]thiepinone scaffold and its various derivatives, a comprehensive review of the scientific literature reveals a notable gap in the investigation of This compound . There is a conspicuous absence of dedicated studies on its synthesis, chemical properties, and potential biological activities.

The introduction of a hydroxyl group at the 4-position of the dibenzo[b,e]thiepinone core could significantly alter its physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. These changes, in turn, could influence its pharmacokinetic profile and interaction with biological targets. Phenolic groups are known to be important pharmacophores in many drug molecules, often participating in key binding interactions with receptors.

Given the established biological significance of the parent scaffold, the lack of data on the 4-hydroxy derivative presents a clear opportunity for future academic research. A focused investigation into this specific compound could uncover novel chemical properties and potentially lead to the discovery of new therapeutic agents. The synthesis and subsequent biological screening of this compound would be a logical first step in exploring this untapped area of medicinal chemistry. Such studies would not only expand the chemical space around the dibenzo[b,e]thiepinone scaffold but also potentially provide new leads for drug development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10O2S

Molecular Weight

242.29g/mol

IUPAC Name

4-hydroxy-6H-benzo[c][1]benzothiepin-11-one

InChI

InChI=1S/C14H10O2S/c15-12-7-3-6-11-13(16)10-5-2-1-4-9(10)8-17-14(11)12/h1-7,15H,8H2

InChI Key

MRJREHIWHXNYMV-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C(=CC=C3)O

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(S1)C(=CC=C3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxydibenzo B,e Thiepin 11 6h One and Analogues

Precursor Synthesis and Functionalization Strategies for the Dibenzo[b,e]thiepinone Core

The dibenzo[b,e]thiepinone skeleton is the foundational structure upon which analogues are built. Its synthesis is a critical first step, and various strategies have been developed to achieve this.

Table 1: Multi-Stage Synthesis of Dibenzo[b,e]thiepin-11(6H)-one

Step Reactants Reagents/Conditions Product
1 Thiosalicylic acid, 2-Chlorotoluene Potassium carbonate, N,N-dimethyl-formamide, 20 °C 2-(o-Tolylthio)benzoic acid
2 2-(o-Tolylthio)benzoic acid N-Bromosuccinimide, Tetrachloromethane, Reflux 2-((2-(Bromomethyl)phenyl)thio)benzoic acid
3 2-((2-(Bromomethyl)phenyl)thio)benzoic acid Potassium carbonate, Acetone, Reflux Intermediate ester
4 Intermediate ester Sodium hydroxide, Water; Ethanol (B145695), 20 °C 2-(Phenylthiomethyl)benzoic acid derivative

This interactive table outlines a general multi-step synthetic sequence. Specific reactants and intermediates may vary based on the desired substitution pattern.

Directed ortho-metalation (DoM) offers a powerful strategy for regioselective functionalization in aromatic systems. organic-chemistry.org While not directly reported for the 4-hydroxy derivative, this methodology is applicable to the synthesis of the broader dibenzo[b,f]thiepin (B8686691) class of compounds. researchgate.net A strategy for preparing symmetrical dibenzo[b,f]thiepins involves the ortho-metalation of aromatic aldehyde acetals. researchgate.net The acetal (B89532) acts as a directed metalation group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent ortho position. organic-chemistry.org The resulting aryllithium species can then be treated with a sulfur transfer reagent, such as bis(phenylsulfonyl) sulfide (B99878), to construct the necessary diaryl sulfide precursor. Subsequent deacetalization to reveal the aldehydes, followed by a McMurry coupling reaction, can then be used to form the central seven-membered ring. researchgate.net This approach provides a high degree of control over the substitution pattern of the final product.

The benzoin (B196080) condensation is a classic carbon-carbon bond-forming reaction that creates α-hydroxy ketones (acyloins) from two aldehyde molecules. wikipedia.org An intramolecular version of this reaction can be envisioned as a potential pathway to access the core structure of hydroxydibenzo[b,f]thiepinones. wikipedia.org This would involve a precursor molecule containing two appropriately positioned aldehyde groups, one on each aromatic ring of a diaryl sulfide backbone. Catalysis by a nucleophile like cyanide or an N-heterocyclic carbene (NHC) would induce the cyclization to form a cyclic acyloin, which is an α-hydroxyketone embedded within the seven-membered ring. wikipedia.orgnih.gov

Following the benzoin condensation, the resulting α-hydroxyketone could be oxidized to a 1,2-diketone. The synthesis of dibenzo[b,f]thiepin-10,11-dione from the corresponding ketone has been reported and demonstrates that this oxidation is a feasible transformation within this heterocyclic system. researchgate.net This diketone could then serve as a versatile intermediate for further functionalization, including selective reduction to introduce a hydroxyl group at a specific position.

Regioselective Introduction of the Hydroxyl Functionality at the 4-Position

The introduction of a hydroxyl group at a specific position on the pre-formed dibenzo[b,e]thiepinone core presents a significant synthetic challenge due to the multiple potential reaction sites on the two benzene (B151609) rings.

Direct C-H hydroxylation is a highly sought-after transformation in modern organic synthesis. While specific methods for the 4-hydroxylation of dibenzo[b,e]thiepin-11(6H)-one are not extensively documented, general principles of regioselective C-H activation can be considered. Transition metal-catalyzed reactions, particularly with palladium, have shown success in the direct functionalization of related heterocycles like benzothiophenes. acs.org These methods often rely on directing groups to achieve regioselectivity. rsc.org For the dibenzo[b,e]thiepinone scaffold, a directing group could theoretically be installed at a position that would orient a metal catalyst to activate the C-H bond at the C4 position. Another approach involves the inherent electronic properties of the substrate. The development of catalyst systems that can distinguish between the various C-H bonds based on their electronic or steric environment is an active area of research. youtube.com For instance, methods for the meta-hydroxylation of aromatic cores using a removable template have been developed, which could be conceptually applied to this system. rsc.org The application of such advanced C-H activation/hydroxylation protocols to the complex dibenzo[b,e]thiepinone structure would need to account for the influence of both the sulfide bridge and the ketone group on the electronic landscape of the aromatic rings.

Strategies Involving Pre-functionalized Building Blocks

The construction of the dibenzo[b,e]thiepinone core typically involves the intramolecular cyclization of a precursor like 2-(phenylthiomethyl)benzoic acid. A common method employs polyphosphoric acid (PPA) at elevated temperatures to facilitate this Friedel-Crafts-type acylation. thieme.com An improved, alternative process utilizes thionyl chloride to form the acid chloride, followed by cyclization in the presence of a catalytic amount of FeCl₃. thieme.com

In the context of synthesizing the 4-hydroxy derivative, a strategy involving pre-functionalized building blocks would ideally start with synthons that already contain the required hydroxyl group, or a masked equivalent. For instance, the synthesis could commence from a substituted 2-chlorobenzoic acid and a meta-hydroxythiophenol derivative. This approach, while theoretically direct, presents challenges in controlling regioselectivity during the initial coupling and subsequent cyclization, and is not widely documented in readily available literature. The more conventional approach involves late-stage hydroxylation of the fully formed dibenzo[b,e]thiepinone ring system, which necessitates a deep understanding of protecting group chemistry.

Protecting Group Chemistry in Hydroxylation Strategies

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like 4-hydroxydibenzo[b,e]thiepin-11(6H)-one. Their primary role is to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. researchgate.net

In the synthesis of hydroxylated dibenzothiepinones, protecting groups are crucial for two main reasons:

Protection of an existing hydroxyl group: If a pre-functionalized, hydroxyl-bearing building block is used, the phenolic hydroxyl group must be protected to prevent side reactions during the cyclization step, which often involves strong acids or acylating agents.

Directing substitution: If the hydroxyl group is to be introduced onto the pre-formed dibenzothiepinone scaffold via electrophilic aromatic substitution, the existing ketone functionality may need to be protected to prevent undesired reactions and to influence the regiochemical outcome of the hydroxylation.

Commonly used protecting groups for hydroxyl functions include ethers such as methoxymethyl (MOM), tetrahydropyranyl (THP), and various silyl (B83357) ethers (e.g., TBDMS). organic-chemistry.orgmdpi.com The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal. mdpi.com For example, a silyl ether might be chosen if a later step requires basic conditions, as it can be readily cleaved using fluoride (B91410) ions without affecting base-stable parts of the molecule.

Protecting GroupAbbreviationCommon ReagentCleavage Conditions
Methoxymethyl etherMOMMOM-Cl, DIPEAAcidic (e.g., HCl)
Tetrahydropyranyl etherTHPDihydropyran, p-TsOHAcidic (e.g., aq. AcOH)
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, ImidazoleFluoride ion (e.g., TBAF), Acid
Benzyl (B1604629) etherBnBenzyl bromide, BaseHydrogenolysis (H₂, Pd/C)

This table provides an overview of common hydroxyl protecting groups and their typical conditions for installation and removal.

Chemo- and Regioselective Modifications of the Dibenzo[b,e]thiepinone Scaffold

The dibenzo[b,e]thiepin-11(6H)-one structure offers several reactive sites for modification: the C11-ketone, the sulfur atom at position 5, and the two aromatic rings.

Reactions at the Ketone Moiety (e.g., Oxime Formation, Reduction, Condensation Reactions)

The carbonyl group at C11 is a versatile functional handle for a variety of chemical transformations.

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol. For example, treatment with sodium borohydride (B1222165) (NaBH₄) in ethanol yields 6,11-dihydrodibenzo[b,e]thiepin-11-ol. This alcohol can serve as a precursor for further substitutions or eliminations.

Oxime Formation: Reaction of the ketone with hydroxylamine (B1172632) (NH₂OH), typically in the presence of an acid catalyst, leads to the formation of the corresponding oxime. nih.gov Oximes are important intermediates, which can be further reduced to amines or rearranged.

Condensation Reactions: The active methylene (B1212753) group at C6 allows for condensation reactions with aldehydes. For instance, Knoevenagel-type condensations with aromatic aldehydes can yield 6-arylidene derivatives. Such reactions have been reported for the corresponding 5,5-dioxide derivatives. researchgate.netorganic-chemistry.org

Reaction TypeReagent(s)Product Type
ReductionNaBH₄Secondary Alcohol
Oxime FormationNH₂OH·HClOxime
CondensationAr-CHO, Base6-Arylidene derivative

This table summarizes key reactions occurring at the ketone moiety of the dibenzo[b,e]thiepinone scaffold.

Sulfur Atom Oxidation and Sulfone Derivatives

The thioether linkage at position 5 is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone (5,5-dioxide). Dibenzo[b,e]thiepin-5,5-dioxide derivatives are known to possess distinct biological activities, such as antihistaminic properties. researchgate.netorganic-chemistry.org

The oxidation of sulfides to sulfones can be achieved using a variety of reagents. wikipedia.org Common methods include the use of:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, such as niobium carbide or tantalum carbide, to improve efficiency and selectivity.

Urea-Hydrogen Peroxide (UHP): A stable, solid source of H₂O₂, which can be used with an activator like phthalic anhydride (B1165640) for a metal-free oxidation. wikipedia.org

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful and common oxidant for this transformation.

The oxidation state of the sulfur atom significantly influences the electronic properties of the entire ring system, which in turn affects the reactivity of the aromatic rings in substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The aromatic rings of this compound can undergo substitution reactions, but the regiochemical outcome is governed by the combined directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The directing effects of the key functional groups are:

4-OH group: Strongly activating, ortho, para-director.

Thioether (-S-) bridge: Activating, ortho, para-director. For the related dibenzothiophene, substitution occurs at the para-position (C4).

Ketone (=C=O) bridge: Deactivating, meta-director.

For an electrophilic attack on this compound, the powerful activating effect of the hydroxyl group will be dominant. It will direct incoming electrophiles (e.g., Br⁺ in bromination, NO₂⁺ in nitration) primarily to the positions ortho and para to itself, which are positions 3 and 1 (the para position is blocked). Therefore, substitution is most likely to occur at position 3.

If the sulfur is oxidized to the electron-withdrawing sulfone (-SO₂-), its directing effect changes from ortho, para to meta. In this case, the electronic landscape of the molecule is significantly altered, which would change the preferred sites for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires an aromatic ring that is electron-poor, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂ or -SO₂-), and a good leaving group (like a halide). The unsubstituted this compound is not highly activated for NAS. However, if the aromatic rings were substituted with nitro groups, or if the sulfur were oxidized to the sulfone, the susceptibility of the scaffold to NAS would increase significantly.

Annulation Reactions to Form Fused Heterocyclic Systems

Annulation, or ring-forming, reactions provide a powerful strategy for building complex polycyclic systems from the dibenzothiepinone scaffold. By using the existing ketone and adjacent carbons as a foundation, new heterocyclic rings can be constructed. Research on the isomeric dibenzo[b,f]thiepin-10(11H)-one demonstrates several powerful annulation strategies that are applicable to the [b,e] isomer. researchgate.net

These methods often involve converting the ketone into a more reactive intermediate that can undergo cyclocondensation with a suitable binucleophile. For example:

Fused Pyrrole Synthesis: An Aldol condensation of the ketone with (dimethyl-hydrazono)-acetaldehyde can yield a hydrazonoethylidene derivative. Subsequent reductive cyclization using sodium dithionite (B78146) can furnish a fused 1-aza-dibenzo[e,h]azulene (a pyrrole-fused system). researchgate.net

Fused Thiophene (B33073) Synthesis (Hinsberg Reaction): The ketone can first be oxidized to the corresponding 1,2-diketone. This diketone can then react with a reagent like 2,2'-dimethyl thiodiglycolate in a Hinsberg cyclization to build a fused thiophene ring. researchgate.net

Fused Furan (B31954) Synthesis: Alkylation of the ketone enolate followed by cyclization of the resulting 1,4-dicarbonyl compound is a viable route to form fused furan rings. researchgate.net

These annulation reactions dramatically expand the chemical space accessible from the dibenzothiepinone core, leading to novel heterotetracyclic structures with potential for new biological activities.

Green Chemistry Approaches and Sustainable Synthesis of Dibenzo[b,e]thiepinone Analogues

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex heterocyclic scaffolds, including dibenzo[b,e]thiepinone analogues. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. Key green methodologies applicable to the synthesis of this class of compounds include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of phase-transfer catalysis.

While specific literature on the green synthesis of this compound is not extensively detailed, the application of these techniques to structurally similar compounds, such as dibenzo[b,f]thiepin-10(11H)-one and other dibenzo-fused heterocycles, provides a strong basis for their potential in synthesizing dibenzo[b,e]thiepinone analogues.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. researchgate.net This technique has been successfully applied to the one-pot synthesis of dibenzo[b,d]oxepines, which are structurally related to dibenzo[b,e]thiepinones. nih.gov A palladium-catalyzed domino one-pot approach under microwave irradiation has been developed for the synthesis of various substituted dibenzo[b,d]oxepine products in good to high yields. nih.gov This strategy involves a tandem intermolecular arylation and subsequent intramolecular cyclo-condensation. nih.gov

Furthermore, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate has been shown to provide rapid access to 3-aminobenzo[b]thiophene scaffolds, which are key precursors for various biologically active compounds. nih.gov The application of microwave-assisted iron-catalyzed cyclization has also been demonstrated for the synthesis of quinazolinone derivatives in aqueous media, highlighting its potential for creating fused heterocyclic systems in an environmentally friendly manner. rsc.org

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. This is attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. mdpi.com

A notable example is the development of an ultrasound-assisted method for the synthesis of dibenzoepine derivatives like olanzapine (B1677200) and quetiapine. nih.govnih.gov This method, which can be combined with phase-transfer catalysis, offers a more ecological route due to milder conditions and significantly shorter reaction times. nih.govnih.gov For instance, the synthesis of olanzapine was achieved in just 10 minutes with a 90% yield using an ultrasonic reactor, a substantial improvement over conventional methods. nih.govnih.gov The use of ultrasound has been shown to be an effective option for the synthesis of various heterocyclic compounds, making reactions more energy-efficient. nih.gov

Green Synthetic Method Related Compound Class Key Findings Reference(s)
Microwave-Assisted SynthesisDibenzo[b,d]oxepinesPalladium-catalyzed domino one-pot synthesis with good to high yields. nih.gov
Microwave-Assisted Synthesis3-Aminobenzo[b]thiophenesRapid access to scaffolds from 2-halobenzonitriles and methyl thioglycolate. nih.gov
Microwave-Assisted SynthesisQuinazolinonesIron-catalyzed cyclization in water, demonstrating a green aqueous media approach. rsc.org
Ultrasound-Assisted SynthesisDibenzoepines (Olanzapine, Quetiapine)Significant reduction in reaction time (e.g., olanzapine in 10 min with 90% yield) and milder, more ecological conditions. nih.govnih.gov

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is a valuable green chemistry tool that facilitates reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. crdeepjournal.org This technique can eliminate the need for expensive, anhydrous, and often hazardous solvents, while also increasing reaction rates and yields. crdeepjournal.org PTC has been successfully employed in the synthesis of a wide range of organic compounds, including heterocyclic systems. crdeepjournal.orgresearchgate.net

The combination of PTC with other green techniques, such as microwave irradiation or ultrasound, can lead to even more efficient and sustainable synthetic processes. researchgate.net For instance, the O-alkylation of salicylamide (B354443) to produce ethenzamide was achieved with a 92% yield in just 90 seconds under microwave irradiation using a phase-transfer catalyst in a solvent-free system. researchgate.net While direct applications to dibenzo[b,e]thiepinone synthesis are not prominently documented, the utility of PTC in the synthesis of related diaryl sulfide derivatives, which are key intermediates, has been noted. google.com

The principles of green chemistry offer promising avenues for the sustainable synthesis of this compound and its analogues. The successful application of microwave-assisted synthesis, ultrasound-assisted synthesis, and phase-transfer catalysis to structurally similar heterocyclic systems provides a strong foundation for the development of more environmentally benign and efficient routes to this important class of compounds.

Mechanistic Organic Chemistry of 4 Hydroxydibenzo B,e Thiepin 11 6h One Reactivity

Reaction Pathways and Transformation Mechanisms of the Thiepinone Ring System

The dibenzo[b,e]thiepin-11(6H)-one core is a key intermediate in the synthesis of pharmaceuticals like the tricyclic antidepressant Dosulepin (also known as Dothiepin). drugfuture.comnih.gov Its synthesis often involves an intramolecular Friedel-Crafts-type cyclization of a 2-(phenylthiomethyl)benzoic acid precursor. google.comgoogle.com This reaction typically requires a strong acid catalyst, such as polyphosphoric acid (PPA), which acts as both the activating agent and the solvent at high temperatures. google.comgoogle.com More modern approaches have sought to use catalytic amounts of Lewis acids like iron(III) chloride to improve the efficiency and environmental footprint of the process. google.comgoogle.com

The reactivity of the thiepinone ring system can be understood by examining its key functional groups: the ketone, the sulfur atom, and the methylene (B1212753) bridge.

Reactions at the Carbonyl Group: The ketone at the 11-position is a primary site for nucleophilic attack. A key transformation is the Grignard reaction, where an organomagnesium halide, such as 3-(dimethylamino)propyl magnesium chloride, adds to the carbonyl. mdpi.com The resulting tertiary alcohol is then dehydrated under acidic conditions to generate an exocyclic double bond, a crucial step in the synthesis of Dosulepin. drugfuture.commdpi.com Other standard ketone reactions, such as reduction to the corresponding alcohol, are also feasible.

Reactions involving the Sulfur Atom: The sulfur atom in the thiepin ring is susceptible to oxidation. Reaction with peracids or other oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. These oxidations can significantly alter the geometry and electronic properties of the ring system.

Reactions at the Methylene Bridge: The CH₂ group at the 6-position is adjacent to both a sulfur atom and a benzene (B151609) ring, making its protons acidic enough to be removed by a strong base. This allows for deprotonation followed by alkylation or other functionalization at this position, offering another route for structural modification.

Influence of the 4-Hydroxyl Group on Reactivity and Selectivity

The presence of a hydroxyl group at the 4-position profoundly influences the reactivity of the entire molecule. As a phenolic hydroxyl group, it has two main effects on the adjacent aromatic ring:

Electronic Activation: The oxygen atom's lone pairs can be delocalized into the aromatic π-system through resonance. This effect is stronger than the electron-withdrawing inductive effect of the oxygen, making the aromatic ring more electron-rich and thus significantly more activated towards electrophilic aromatic substitution compared to the unsubstituted parent compound. This activation is directed primarily to the ortho and para positions relative to the hydroxyl group.

Directing Effect: The hydroxyl group directs incoming electrophiles to the positions ortho and para to itself. In the case of 4-Hydroxydibenzo[b,e]thiepin-11(6H)-one, this would be the 3- and 5-positions.

Beyond its influence on the aromatic ring, the 4-hydroxyl group introduces a new reactive site. Its acidic proton can be removed by a base, forming a phenoxide ion. This anion is a potent nucleophile and can participate in various reactions. Perhaps most importantly, the 4-hydroxyl group enables a unique oxidation pathway, leading to the formation of highly reactive intermediates, as discussed in section 3.4. The reactivity of hydroxyl groups is highly dependent on their chemical environment, including steric hindrance and electronic factors, which dictates the selectivity of chemical modifications.

Intramolecular Rearrangements and Valence Isomerism in Thiepin Systems

Thiepins, as seven-membered unsaturated heterocyclic systems, can theoretically exist in equilibrium with a bicyclic valence isomer, a thiirane (B1199164) derivative (analogous to the benzene oxide-oxepine equilibrium). This type of intramolecular rearrangement involves the formation of a bond between the C2 and C7 positions of the ring.

However, for most thiepin systems, this equilibrium strongly favors the monocyclic seven-membered ring form. The stability of the thiepin ring can be further enhanced by several factors:

Aromaticity: Thiepins exhibit some degree of homoaromatic character through the conjugative interaction of the triene unit.

Benzannulation: Fusing benzene rings to the thiepin core, as in the dibenzo[b,e]thiepin system, significantly stabilizes the seven-membered ring structure. This makes the valence isomerization to the corresponding bicyclic system energetically unfavorable.

Substitution: Bulky substituents can also disfavor the transition to the more sterically hindered bicyclic isomer.

Therefore, for this compound, significant intramolecular rearrangement via valence isomerism is not a dominant reaction pathway under normal conditions. The dibenzo-fused structure locks the molecule into the seven-membered ring conformation.

Exploration of p-Quinone Methide Formation and Reactivity from 4-Hydroxydibenzo[b,e]thiepinone Analogues

The combination of a phenol (B47542) with an alkyl substituent at the para position makes this compound a prime candidate for forming a para-quinone methide (p-QM) intermediate. Quinone methides are highly reactive electrophilic species characterized by a cross-conjugated system. Their reactivity stems from a significant contribution of a zwitterionic resonance structure, which places a positive charge on the exocyclic carbon and a negative charge on the oxygen, effectively behaving as a resonance-stabilized benzylic carbocation.

Formation of a p-QM from a 4-hydroxydibenzo[b,e]thiepinone analogue would typically proceed via a two-electron oxidation of the phenol. This can be achieved through various methods, including chemical oxidants or electrochemical means. The process involves the loss of the phenolic proton and a hydride ion from the benzylic C-6 position.

Table 1: General Methods for the Generation of p-Quinone Methides
Generation MethodDescription
Oxidation of Phenols Direct two-electron oxidation of p-alkylphenols using reagents like ferricyanide (B76249) or lead dioxide. This can proceed through radical intermediates.
Elimination Reactions Elimination of a good leaving group (e.g., halide, ester) from the benzylic position of a p-hydroxybenzyl derivative. The pathway can be pH-dependent.
Photochemical Methods Photochemical reactions can generate QM intermediates through various pathways, including photo-heterolysis of benzylic leaving groups.
Unmasking a Quinone Oxygen Removal of a protecting group from a precursor benzyl (B1604629) derivative, leading to a 4-hydroxybenzyl species that rapidly fragments to form the QM.

Once formed, the dibenzo[b,e]thiepinone-derived p-QM would be a potent electrophile. Its primary mode of reaction is 1,6-conjugate addition, where a nucleophile attacks the electrophilic carbon at the 6-position. This reaction is highly efficient and can be catalyzed by acids or bases. A wide range of nucleophiles, including water, alcohols, thiols, and carbon nucleophiles, can participate in this addition, leading to the formation of a new C-Nu bond at the 6-position and regeneration of the phenolic hydroxyl group. This reactivity provides a powerful tool for the selective functionalization of the dibenzo[b,e]thiepinone skeleton.

Radical Reactions and Photochemical Transformations of Dibenzo[b,e]thiepinones

The dibenzo[b,e]thiepinone scaffold can participate in reactions involving radical intermediates, particularly when subjected to photochemical conditions or single-electron transfer reagents.

Radical Formation and Thiyl Radicals: Single-electron oxidation of the 4-hydroxyl group can generate a phenoxy radical. This radical is a key intermediate that can lead to the formation of the p-quinone methide. Additionally, radical reactions can be initiated at other sites. For example, thiyl radicals are versatile intermediates that can be generated from sulfur-containing molecules. mdpi.com A C-S bond cleavage could potentially generate a thiyl radical, which could then participate in intramolecular cyclizations or intermolecular addition reactions. mdpi.com

Photochemical Transformations: Upon absorption of UV light, the ketone functional group can undergo characteristic photochemical reactions. One common pathway for ketones is the Norrish Type I or α-cleavage reaction, where the bond between the carbonyl carbon and an adjacent carbon is homolytically cleaved. nih.gov For dibenzo[b,e]thiepinone, this could lead to the formation of a diradical intermediate, which could then undergo various subsequent reactions like decarbonylation or rearrangement.

Furthermore, the sulfur atom is a known chromophore and can be involved in photochemical processes. Studies on related dibenzothiophenes have shown that photochemical oxygenation can lead to the formation of sulfoxides and sulfones. It is plausible that irradiation of dibenzo[b,e]thiepinones in the presence of oxygen could similarly lead to oxidation at the sulfur atom. Light can also be used to induce ring-strain in related seven-membered sulfur-containing heterocycles, dramatically accelerating their reactivity in cycloaddition reactions. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule like 4-Hydroxydibenzo[b,e]thiepin-11(6H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

Advanced 1D and 2D NMR Techniques for Complex Structure Assignment

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons and the methylene (B1212753) protons of the thiepin ring. The introduction of the hydroxyl group at the C-4 position would induce characteristic shifts in the signals of the adjacent aromatic protons compared to the unsubstituted Dibenzo[b,e]thiepin-11(6H)-one. The exact chemical shifts and coupling constants would provide crucial information about the substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the hydroxyl-bearing aromatic ring would be significantly influenced by the electron-donating nature of the hydroxyl group.

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the aromatic rings and the thiepin ring.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range couplings between protons and carbons (2-3 bonds), which is critical for connecting the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in confirming the stereochemistry and conformation.

While specific data for the 4-hydroxy derivative is not available, the spectral data for related compounds, such as derivatives of 6,11-dihydrodibenzo[b,e]thiepin 5,5-dioxide, have been characterized using ¹H-NMR and ¹³C-NMR, confirming the utility of these techniques for this class of compounds. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogues)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-1Aromatic regionAromatic region
H-2Aromatic regionAromatic region
H-3Aromatic regionAromatic region
OH-4Variable (phenolic)-
H-5Aromatic regionAromatic region
H-6 (CH₂)~4.0 - 5.0 (AB system)Aliphatic region
H-7Aromatic regionAromatic region
H-8Aromatic regionAromatic region
H-9Aromatic regionAromatic region
H-10Aromatic regionAromatic region
C-1-Aromatic region
C-2-Aromatic region
C-3-Aromatic region
C-4-Aromatic region (shifted by OH)
C-4a-Aromatic region
C-5a-Aromatic region
C-6-Aliphatic region
C-7-Aromatic region
C-8-Aromatic region
C-9-Aromatic region
C-10-Aromatic region
C-10a-Aromatic region
C-11 (C=O)-~190 - 200
C-11a-Aromatic region

Note: The predicted values are estimations and would require experimental verification.

Conformational Analysis via Dynamic NMR Spectroscopy

The seven-membered thiepin ring in the dibenzo[b,e]thiepin-11(6H)-one scaffold is not planar and can exist in different conformations, such as a distorted boat conformation. nih.govresearchgate.net Dynamic NMR spectroscopy is a powerful technique to study the conformational dynamics of such ring systems. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can provide information about the energy barriers between different conformers.

For this compound, variable temperature NMR experiments could reveal the preferred conformation of the thiepin ring and potentially identify any restricted rotation around the C-S bonds or the aryl-C(O) bond. The presence of the hydroxyl group might influence the conformational equilibrium through intramolecular hydrogen bonding with the carbonyl oxygen.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Studies

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, indicative of the hydroxyl group. The position and shape of this band would be sensitive to hydrogen bonding.

C=O stretch: A strong absorption band around 1630-1680 cm⁻¹ in the IR spectrum, corresponding to the ketone carbonyl group.

C-S stretch: Weaker bands in the fingerprint region (around 600-800 cm⁻¹).

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Comparative IR spectral studies have been reported for related 6-arylidenedibenzo[b,e]thiepin-11-one-5,5-dioxides. nih.govresearchgate.net The study of hydrogen bonding is particularly important for the 4-hydroxy derivative. The presence of an intramolecular hydrogen bond between the C-4 hydroxyl group and the C-11 carbonyl oxygen would lead to a red shift (lower frequency) of both the O-H and C=O stretching vibrations in the IR spectrum. The magnitude of this shift would provide an indication of the strength of the hydrogen bond. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-S bond.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupExpected Frequency Range (cm⁻¹)Spectroscopy
O-H Stretch (Hydrogen-bonded)3200 - 3600IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
C=O Stretch (Ketone)1630 - 1680IR
Aromatic C=C Stretch1400 - 1600IR, Raman
C-O Stretch (Phenol)1200 - 1300IR
C-S Stretch600 - 800Raman

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀O₂S), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

Electron ionization (EI) mass spectrometry would be used to study the fragmentation pattern of the molecule. The fragmentation pathways would provide valuable structural information. Expected fragmentation patterns could include:

Loss of a hydrogen atom.

Loss of CO (carbon monoxide) from the carbonyl group.

Loss of a hydroxyl radical.

Cleavage of the thiepin ring, leading to fragments containing the sulfur atom and the aromatic rings.

Analysis of the fragmentation pattern helps to piece together the molecular structure and can be used to distinguish between different isomers. While specific data for the 4-hydroxy derivative is not available, predicted collision cross-section values for the acetate (B1210297) derivative of 6-hydroxydibenzo(b,e)thiepin-11(6H)-one have been calculated, indicating the utility of mass spectrometry-based techniques for this class of compounds. uni.lu

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms and reveal the conformation of the seven-membered thiepin ring. X-ray crystallographic studies on the parent compound, Dibenzo[b,e]thiepin-11(6H)-one, have shown that the thiepin ring adopts a distorted boat conformation. nih.govresearchgate.net The dihedral angle between the two fused benzene (B151609) rings was found to be 56.5(1)°. nih.govresearchgate.net

Furthermore, X-ray crystallography would provide insights into the intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. For the 4-hydroxy derivative, the presence and nature of intermolecular hydrogen bonds involving the hydroxyl group would be of particular interest as they dictate the crystal packing. Comparative X-ray structural studies have been performed on related dibenzo[b,e]thiepin-11-one-5,5-dioxides. nih.govresearchgate.net

Table 3: Crystallographic Data for the Parent Compound Dibenzo[b,e]thiepin-11(6H)-one

ParameterValueReference
Molecular FormulaC₁₄H₁₀OS nih.govresearchgate.net
Molecular Weight226.28 nih.govresearchgate.net
Crystal SystemOrthorhombic nih.govresearchgate.net
Space GroupPna2₁ researchgate.net
a (Å)14.6208 (11) nih.govresearchgate.net
b (Å)4.3503 (3) nih.govresearchgate.net
c (Å)16.9023 (13) nih.govresearchgate.net
V (ų)1075.07 (14) nih.govresearchgate.net
Z4 nih.govresearchgate.net
Temperature (K)110 nih.govresearchgate.net
Dihedral Angle (°)56.5 (1) nih.govresearchgate.net

Theoretical and Computational Investigations of Dibenzo B,e Thiepinone Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net

Ground State Properties

For the parent molecule, Dibenzo[b,e]thiepin-11(6H)-one, DFT calculations at the B3LYP/6–31-G(d) level have been performed to optimize its geometry in vacuo. core.ac.uk These calculations are crucial for understanding the molecule's structure absent the influence of crystal packing forces. The results from these calculations show a notable difference compared to the solid-state crystal structure, particularly in the dihedral angle between the two benzene (B151609) rings, which decreases from 56.5(1)° in the crystal to 46.2(6)° in the gas phase. core.ac.uk This suggests a more folded conformation in the isolated state.

The introduction of a hydroxyl (-OH) group at the 4-position of the dibenzo[b,e]thiepinone scaffold would be expected to significantly influence its electronic ground state. The -OH group is a strong electron-donating group through resonance (p-π conjugation with the benzene ring) and an electron-withdrawing group through induction. The resonance effect typically dominates, leading to an increase in electron density in the substituted benzene ring. This would likely alter the molecule's dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO).

Excited States via Time-Dependent DFT (TD-DFT)

While specific TD-DFT studies on 4-Hydroxydibenzo[b,e]thiepin-11(6H)-one are not available, the methodology is the workhorse for computing electronic absorption spectra and investigating the nature of excited states. epdf.pubiucr.orgacs.org TD-DFT calculations can predict vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For a molecule like this compound, TD-DFT would be used to:

Predict the energies of the lowest singlet and triplet excited states.

Characterize the nature of these transitions (e.g., n→π, π→π, or charge-transfer). acs.org

Visualize the electron-hole distribution upon excitation using natural transition orbitals (NTOs).

The 4-hydroxy group would likely cause a bathochromic (red) shift in the absorption spectrum compared to the parent compound due to the extension of the π-conjugated system and the electron-donating nature of the substituent.

Ab initio methods, which solve the Schrödinger equation without empirical parameters, provide a rigorous framework for chemical analysis. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which is the interaction between electrons.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods are computationally more demanding but offer higher accuracy for energies and properties. They are particularly crucial for:

Calculating accurate reaction and activation energies.

Investigating systems where electron correlation is dominant, such as in bond-breaking processes or for describing weak intermolecular interactions.

Providing benchmark data to validate less expensive methods like DFT.

For the this compound system, these higher-level methods could be employed to precisely map the potential energy surface, locate various conformers, and determine the energy barriers between them with high confidence.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis

X-ray crystallography and DFT calculations on the parent Dibenzo[b,e]thiepin-11(6H)-one have shown that the central thiepin ring adopts a distorted boat conformation. core.ac.uk This non-planar structure is a consequence of the sp³-hybridized methylene (B1212753) bridge (C6-H₂) and the geometric constraints of the fused rings. core.ac.uk The dihedral angle between the two benzene rings is a critical parameter describing this folding, measured at 56.5(1)° in the solid state. core.ac.uk

Molecular Dynamics (MD) Simulations

MD simulations could be used to explore the conformational space and dynamics of this compound over time. By simulating the motion of atoms, MD can reveal the accessible conformations at a given temperature, the pathways of conformational change, and the flexibility of different parts of the molecule. This would be particularly insightful for understanding how the molecule might adapt its shape to fit into a biological receptor site.

Table 1: Comparison of Key Geometric Parameters for Dibenzo[b,e]thiepin-11(6H)-one

This table presents geometric data from X-ray crystallography and DFT calculations for the parent compound.

ParameterX-ray Crystallography Value core.ac.ukDFT (B3LYP/6-31G(d)) Value core.ac.uk
Dihedral Angle (Benzene-Benzene)56.5 (1)°46.2 (6)°
C3—C2—C1—O Torsion Angle31.1 (4)°12.8 (2)°
C13—C14—C1—O Torsion Angle-50.7 (4)°-36.9 (1)°

Aromaticity and Anti-aromaticity Assessment of the Thiepin Ring System and Substituted Derivatives

Aromaticity is a key concept in chemistry related to cyclic delocalization of π-electrons, leading to enhanced stability. It is typically assessed using magnetic, geometric, and energetic criteria.

While the two outer benzene rings in the dibenzo[b,e]thiepinone core are clearly aromatic, the central seven-membered thiepin ring is non-aromatic. This is due to the presence of the sp³-hybridized methylene group and the sulfur atom, which disrupt the continuous cycle of p-orbitals required for aromaticity.

Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromaticity (diatropic ring current), while large positive values suggest anti-aromaticity (paratropic ring current).

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the equalization of bond lengths within a ring compared to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic), and can be negative for anti-aromatic systems.

For this compound, the HOMA and NICS values for the two benzene rings would be calculated. The electron-donating 4-hydroxy group would likely cause a slight decrease in the aromaticity of the substituted ring by perturbing the electron density, a known substituent effect. The thiepin ring would be confirmed as non-aromatic.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Chemistry

Computational chemistry is a powerful tool for mapping the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

A key reaction of the dibenzo[b,e]thiepinone system is the nucleophilic addition to the carbonyl (ketone) group at position 11. The generic mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated.

Computational studies would model this process by:

Locating Reactants and Products: Optimizing the geometries of the starting material (e.g., this compound and a nucleophile) and the final product.

Finding the Transition State (TS): Searching the potential energy surface for the first-order saddle point that connects reactants and products. This is the point of maximum energy along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. A TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the path downhill from the TS to ensure it connects the intended reactants and products.

For this compound, the electron-donating -OH group would slightly decrease the electrophilicity of the benzene ring it is attached to. However, its effect on the reactivity of the distant ketone group would be minimal and primarily transmitted via weak inductive effects. The stereochemical outcome of the nucleophilic addition could also be investigated, as the attack can occur from either face of the non-planar tricyclic system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property.

The general workflow for developing a QSPR model is as follows:

Data Collection: A dataset of molecules with known experimental values for the property of interest is assembled.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to create an equation that relates a subset of the descriptors to the property.

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and validation with an external set of compounds not used in model training.

For a series of substituted dibenzo[b,e]thiepinone derivatives, a QSPR study could be developed to predict properties like solubility, melting point, or chromatographic retention time. This would involve synthesizing or acquiring a set of analogues, measuring the target property, calculating molecular descriptors, and then building and validating a predictive model. Such a model could then be used to estimate the properties of new, unsynthesized derivatives, accelerating the design and discovery process.

Application of Dibenzo B,e Thiepinone Scaffold in Academic Medicinal Chemistry Research

Scaffold Design and Optimization for Ligand Development

The design and optimization of ligands based on the dibenzo[b,e]thiepinone scaffold involve a multifaceted approach, integrating pharmacophore identification, structure-activity relationship (SAR) studies, and advanced strategies like scaffold hopping and bioisosteric replacement to refine the pharmacological profile of lead compounds.

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and exert a biological effect. dergipark.org.trunina.it The process of identifying a pharmacophore for the dibenzo[b,e]thiepinone framework begins with the selection of a set of active ligands known to bind to the same target. unina.it Through conformational analysis and molecular superimposition, a common 3D arrangement of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings is determined. unina.itscispace.com

For the related dibenzo[b,f]oxepine scaffold, which is structurally similar to the dibenzo[b,e]thiepinone core, docking studies have been employed to understand the key interactions at the target binding site. nih.gov Such computational methods help in elucidating the pharmacophoric features that govern ligand recognition. While specific pharmacophore models for 4-Hydroxydibenzo[b,e]thiepin-11(6H)-one are not extensively documented in publicly available literature, the general approach involves identifying the key interaction points within the tricyclic core and its substituents that contribute to biological activity. These models are crucial for virtual screening campaigns to identify novel, structurally diverse compounds with the potential for similar biological activity. dergipark.org.tr

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. nih.gov For the dibenzo[b,e]thiepinone scaffold and its analogs, SAR studies have provided valuable insights into the impact of various substituents on their pharmacological properties.

A study on a series of dibenzo[b,e]oxepine derivatives, the oxygen analogs of dibenzo[b,e]thiepinones, revealed the significant influence of the substitution pattern on receptor affinity and selectivity. For instance, the introduction of chlorine atoms at different positions on the tricyclic core of dibenzo[b,f] dergipark.org.trnih.govoxazepines and dibenzo[b,e]oxepines was found to "toggle" receptor selectivity, particularly between histamine (B1213489) H1, H4, and serotonin (B10506) 5-HT2A receptors. nih.gov

In another study focusing on dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes, the replacement of the oxygen atom in the central ring with a sulfur atom (a bioisosteric replacement) led to a significant enhancement in antimicrobial activity. nih.gov This highlights the critical role of the heteroatom in the central seven-membered ring in modulating the biological properties of these compounds.

The following table summarizes the antimicrobial activity of some dibenzo[b,e]oxepine and dibenzo[b,e]thiepine derivatives, illustrating the impact of structural modifications on their minimum inhibitory concentration (MIC).

Compound IDScaffoldSubstituentsMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. A. nigerReference
6d Dibenzo[b,e]oxepineBromomethyl50-7550-7550-75 nih.gov
6g Dibenzo[b,e]thiepineO-benzoyloxime25-5025-5025-50 nih.gov
6h Dibenzo[b,e]thiepineO-benzoyloxime25-5025-5025-50 nih.gov
9 Dibenzo[b,e]thiepine 5,5-dioxideO-benzoyloxime200200200 nih.gov

Data sourced from a study on dibenzo[b,e]ox(thi)epin-11(6H)-one O-benzoyloximes. nih.gov

These SAR studies are crucial for guiding the rational design of new derivatives with improved potency and selectivity. nih.gov

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with similar biological activity but different core structures, potentially leading to improved properties such as potency, selectivity, or pharmacokinetics. nih.gov

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. nih.gov A pertinent example is the replacement of the oxygen atom in the dibenzo[b,e]oxepine ring with a sulfur atom to yield the dibenzo[b,e]thiepine scaffold. This modification was shown to significantly enhance the antimicrobial activity of O-benzoyloxime derivatives, demonstrating a successful application of classical bioisosterism. nih.gov

Rational Design of Derivatives for Specific Biological Target Modulation

The rational design of dibenzo[b,e]thiepinone derivatives for modulating specific biological targets is a systematic process that relies on understanding the molecular interactions between the ligand and its receptor. This involves a detailed exploration of side chain effects and the conformational aspects of these interactions.

The nature and position of side chains on the dibenzo[b,e]thiepinone scaffold play a pivotal role in molecular recognition and binding affinity. Modifications to these side chains can drastically alter the pharmacological profile of a compound.

The following table illustrates the effect of side-chain modifications on the binding affinity of dibenzo[b,f] dergipark.org.trnih.govoxazepine derivatives at the human H1 receptor.

CompoundR1R2R3R4pKi (hH1R)Reference
VUF6884 HClHH8.11 nih.gov
Compound A ClHHH8.24 nih.gov
Compound B HHClH8.57 nih.gov
Compound C ClClHH9.23 nih.gov

Data adapted from a study on dibenzo[b,f] dergipark.org.trnih.govoxazepine and dibenzo[b,e]oxepine derivatives. nih.gov This data, while on a related scaffold, underscores the significant impact that the position of even a single substituent can have on binding affinity.

The three-dimensional conformation of the dibenzo[b,e]thiepinone scaffold is a critical determinant of its interaction with a biological target. The seven-membered thiepin ring is not planar and typically adopts a distorted boat conformation. researchgate.net This non-planar geometry presents a specific spatial arrangement of its constituent aromatic rings and substituents, which must be complementary to the topology of the target's binding site for effective interaction.

X-ray crystallography and computational modeling techniques, such as molecular docking, are invaluable tools for studying these conformational aspects. For instance, the crystal structure of Dibenzo[b,e]thiepin-11(6H)-one reveals a dihedral angle of 56.5° between the mean planes of the two fused benzene (B151609) rings. researchgate.net

Molecular docking studies on dibenzo[b,e]oxepine derivatives have provided insights into how the conformation of the ligand and the position of substituents influence binding. These studies have shown that the orientation of the tricyclic core and the interactions of its substituents with specific amino acid residues in the binding pocket are crucial for affinity. nih.gov For example, in the case of chiral dibenzo[b,e]oxepine derivatives, docking studies could rationalize why one enantiomer (the eutomer) exhibited significantly higher affinity for the human H1 receptor than the other. nih.gov A comprehensive understanding of these conformational requirements is essential for the rational design of potent and selective ligands based on the dibenzo[b,e]thiepinone scaffold.

Computational Drug Design Methodologies Applied to the Scaffold

The integration of computational tools has become a cornerstone of modern medicinal chemistry, enabling the rapid and cost-effective design of novel therapeutic agents. For the dibenzo[b,e]thiepinone scaffold, these in silico approaches are instrumental in exploring its therapeutic potential, optimizing ligand-target interactions, and planning viable synthetic pathways.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov This method is crucial for understanding the structure-activity relationships (SAR) of dibenzo[b,e]thiepinone derivatives by elucidating their binding modes at the atomic level. nih.gov The process involves placing the ligand, such as this compound, into the binding site of a target protein whose three-dimensional structure has been determined, often through X-ray crystallography and is available in databases like the Protein Data Bank (PDB). nih.gov

Computational software, such as AutoDock, is frequently employed to perform these simulations. nih.govresearchgate.net The software calculates the binding affinity, typically expressed as a binding free energy (ΔG) in kcal/mol, which indicates the stability of the ligand-protein complex. Lower energy values suggest stronger, more favorable binding. nih.gov For instance, in studies of related scaffolds like dibenzoxepine-11-ones, docking simulations revealed favorable binding interactions with various protein targets. nih.gov

The analysis of docking results provides detailed insights into the specific interactions that stabilize the complex. These can include:

Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein target.

π-Interactions: Including π-π stacking or π-cation interactions involving the aromatic rings of the dibenzo[b,e]thiepinone core.

Halogen Bonds: If halogenated derivatives are studied, these interactions can contribute significantly to binding. mdpi.com

By visualizing these interactions, medicinal chemists can rationally design new derivatives of the this compound scaffold with modified functional groups to enhance binding affinity and selectivity for a specific biological target. Molecular dynamics (MD) simulations are often used as a subsequent step to validate the stability of the predicted binding poses over time. nih.gov

Table 1: Representative Data from a Molecular Docking Study of Heterocyclic Scaffolds
CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
Dibenzoxepine Derivative 7aE. coli target (IKZN)-8.5Not SpecifiedFavorable binding interactions nih.gov
Hydroxyenone Derivative 2bP. falciparum target (4ORM)-10.4Not SpecifiedStrongest binding affinity in study researchgate.net
Tetrahydrobenzo[b]thiophene Derivative 17Keap1 (7C5E)-6.94Not SpecifiedHigher binding affinity than reference nih.gov

De Novo Design Approaches Utilizing the Dibenzo[b,e]thiepinone Core

De novo drug design involves the creation of novel molecular structures from scratch, guided by the structural information of the biological target. nih.gov Instead of screening existing compound libraries, these computational methods build a new molecule, atom by atom or fragment by fragment, directly within the target's binding site. The dibenzo[b,e]thiepinone core is an excellent candidate for such approaches, serving as a rigid starting scaffold or a large fragment upon which to build.

Fragment-based drug discovery (FBDD) is a closely related and highly successful strategy. frontiersin.orgnih.gov In FBDD, small molecular fragments (typically <300 Da) are screened for weak but efficient binding to the target. frontiersin.orgijddd.com Once a fragment hit is identified and its binding mode is determined, it can be elaborated into a more potent lead compound. nih.gov

There are several ways the dibenzo[b,e]thiepinone scaffold can be utilized in these design strategies:

Fragment Growing: If a smaller fragment is identified in a binding pocket, the dibenzo[b,e]thiepinone core could be added as a "growth" vector to engage with adjacent regions of the protein, thereby increasing affinity and potency. nih.gov

Scaffold Hopping: Algorithms can replace a known active core with the novel dibenzo[b,e]thiepinone scaffold, aiming to discover new chemical series with improved properties.

Fragment Linking: If two different fragments bind in adjacent pockets, the dibenzo[b,e]thiepinone structure could serve as a rigid linker to connect them, creating a single, high-affinity molecule. frontiersin.org

These de novo and fragment-based methods allow for the systematic exploration of chemical space around the dibenzo[b,e]thiepinone core, facilitating the design of highly customized and optimized drug candidates. frontiersin.org The ultimate goal is to generate molecules with ideal complementarity to the shape and chemical environment of the target's binding site. nih.gov

Retrosynthesis Prediction and Synthetic Route Planning Utilizing AI

The process works by applying learned chemical transformation rules in reverse, breaking key bonds in the target molecule to identify precursor structures, or synthons. engineering.org.cnmit.edu This is repeated iteratively until a complete synthetic tree is generated. Recent breakthroughs in deep learning, using architectures like graph convolutional networks (GCNs) and Transformers, have significantly improved the predictive power of these tools. chemrxiv.orgpreprints.org

Several AI platforms are now available to assist chemists:

Template-Based Models: These systems rely on a vast database of known chemical reactions to suggest retrosynthetic disconnections. researchgate.net

Template-Free Models: These newer models learn the underlying rules of chemical reactivity and can propose novel reactions not present in their training data.

Table 2: Examples of AI Platforms for Retrosynthesis Prediction
AI Platform/ToolUnderlying TechnologyKey Feature
ReTReKGraph Convolutional Networks (GCN), Monte-Carlo Tree Search (MCTS)Integrates expert retrosynthesis knowledge as adjustable parameters to guide the search for promising routes. chemrxiv.orgnih.gov
AiZynthFinderMonte-Carlo Tree Search (MCTS), Template-Based Neural NetworkAn open-source framework that uses a template-based model to predict single-step reactions and a tree search to build pathways. researchgate.net
IBM RXN for ChemistryTransformer-based Neural NetworkA cloud-based platform that uses deep learning trained on millions of reactions to automatically predict synthesis routes. preprints.org

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of 4-Hydroxydibenzo[b,e]thiepin-11(6H)-one, and how do they inform experimental design?

  • The compound’s molecular formula (C₁₄H₁₀O₂S) and IUPAC name (6H-benzo[c][1]benzothiepin-11-one) provide foundational data for structural validation via techniques like NMR or X-ray crystallography. Its SMILES notation (C1C2=CC=CC=C2C(=O)C3=CC=CC=C3S1) enables computational modeling for bond angle and torsion analysis . Spectroscopic methods should prioritize detecting the hydroxyl group (4-hydroxy substitution) and ketone functionality, which influence reactivity in synthesis or derivatization studies .

Q. How can researchers optimize synthetic routes for this compound while minimizing byproducts?

  • A one-step synthesis approach using precursor scoring heuristics (e.g., relevance to ring-closure reactions) is recommended. Computational tools like REAXYS or BKMS_METABOLIC databases can predict reaction feasibility and intermediates. For purity >98%, chromatographic purification (e.g., silica gel column) with eluents optimized for polar hydroxyl groups is critical .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in solubility data for this compound across solvents?

  • Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from crystallographic packing effects or hydrogen-bonding variations. Use controlled experiments with DSC (Differential Scanning Calorimetry) to assess polymorphic forms and UV-Vis spectroscopy to quantify solubility limits. Cross-reference with X-ray structure reports to correlate lattice energy with dissolution behavior .

Q. How do steric and electronic effects of the thiepin ring influence the compound’s reactivity in cross-coupling reactions?

  • The sulfur atom in the thiepin ring introduces steric hindrance and electron-withdrawing effects, impacting catalytic coupling (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) can model charge distribution, while kinetic studies under inert atmospheres (Ar/Na) isolate steric vs. electronic contributions .

Q. What computational approaches validate the compound’s potential as a pharmacophore in drug discovery?

  • Molecular docking (AutoDock Vina) against target receptors (e.g., kinase enzymes) combined with MD simulations (GROMACS) assess binding stability. Pair with in vitro assays (e.g., enzyme inhibition) to correlate docking scores with bioactivity. Note: Avoid in vivo applications due to regulatory restrictions on unapproved compounds .

Data Analysis and Experimental Design

Q. How should researchers address inconsistencies in crystallographic data for this compound?

  • Compare unit cell parameters (e.g., space group P2₁/c) and torsion angles across studies. Use R-factor analysis (e.g., wR = 0.111 in single-crystal studies) to evaluate data quality. Discrepancies may stem from temperature-dependent conformational changes (e.g., 193 K vs. ambient conditions) .

Q. What factorial design principles apply to studying the compound’s stability under varying pH and temperature?

  • Employ a 2² factorial design (pH: 3–9; temperature: 25–60°C) with HPLC-MS monitoring degradation products. Analyze main effects and interactions using ANOVA. Pre-experimental controls (e.g., inert storage) ensure baseline stability .

Ethical and Methodological Considerations

Q. How can AI-driven tools like COMSOL Multiphysics enhance predictive modeling of the compound’s physicochemical properties?

  • Integrate AI algorithms with finite element analysis (FEA) to simulate diffusion coefficients or partition ratios (logP). Validate predictions against experimental data (e.g., solubility in ethanol) to refine models. Future applications may include autonomous labs for real-time optimization .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity studies?

  • Standardize reaction conditions (e.g., 0.1 mmol scale, anhydrous DMF) and document purification steps (TLC Rf values, melting points). Share raw data (e.g., NMR spectra) in supplementary materials to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.